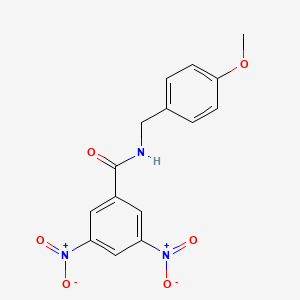

N-(4-methoxybenzyl)-3,5-dinitrobenzamide

Description

N-(4-Methoxybenzyl)-3,5-dinitrobenzamide is a dinitrobenzamide (DNB) derivative characterized by a benzamide core with nitro groups at positions 3 and 5 and a 4-methoxybenzyl substituent on the amide nitrogen. Dinitrobenzamides are a class of compounds extensively studied for their diverse biological activities, including antitubercular, anticancer, and antiparasitic properties . The nitro groups at positions 3 and 5 are critical for electron-withdrawing effects, enhancing interactions with biological targets such as mycobacterial enzymes or cancer cell pathways . The 4-methoxybenzyl group contributes to lipophilicity and may influence pharmacokinetic properties, though specific data on this compound’s activity are inferred from structurally analogous derivatives discussed in the literature.

Propriétés

Formule moléculaire |

C15H13N3O6 |

|---|---|

Poids moléculaire |

331.28 g/mol |

Nom IUPAC |

N-[(4-methoxyphenyl)methyl]-3,5-dinitrobenzamide |

InChI |

InChI=1S/C15H13N3O6/c1-24-14-4-2-10(3-5-14)9-16-15(19)11-6-12(17(20)21)8-13(7-11)18(22)23/h2-8H,9H2,1H3,(H,16,19) |

Clé InChI |

KZPNGPLYSPMHBJ-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du N-(4-méthoxybenzyl)-3,5-dinitrobenzamide implique généralement un processus en plusieurs étapes. Une méthode courante comprend la nitration d’un précurseur benzamide suivie de l’introduction du groupe méthoxybenzyle. La nitration peut être réalisée en utilisant un mélange d’acide nitrique concentré et d’acide sulfurique sous des conditions de température contrôlées. Le groupe méthoxybenzyle peut être introduit par une réaction de substitution nucléophile en utilisant du chlorure de 4-méthoxybenzyle et une base appropriée .

Méthodes de production industrielle

La production industrielle de N-(4-méthoxybenzyl)-3,5-dinitrobenzamide peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus serait optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le N-(4-méthoxybenzyl)-3,5-dinitrobenzamide a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.

Médecine : Enquête sur ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant des voies biologiques spécifiques.

Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse d’autres composés.

Applications De Recherche Scientifique

N-(4-methoxybenzyl)-3,5-dinitrobenzamide has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mécanisme D'action

Le mécanisme d’action du N-(4-méthoxybenzyl)-3,5-dinitrobenzamide implique son interaction avec des cibles moléculaires spécifiques. Les groupes nitro peuvent subir une réduction pour former des intermédiaires réactifs qui peuvent interagir avec les composants cellulaires, conduisant à divers effets biologiques. Le groupe méthoxybenzyle peut améliorer la capacité du composé à pénétrer les membranes cellulaires et à atteindre ses cibles .

Comparaison Avec Des Composés Similaires

DNB1 and DNB2

- DNB1: [N-(2-(4-Methoxyphenoxy)ethyl)-3,5-dinitrobenzamide]

- DNB2: [N-(2-(Benzyloxy)ethyl)-3,5-dinitrobenzamide] Activity: Both compounds show potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) in the low µg/mL range . Structure-Activity Relationship (SAR): The ethoxy linker between the benzamide core and aromatic substituent enhances flexibility and target binding. DNB1’s 4-methoxyphenoxy group improves solubility compared to DNB2’s benzyloxy group . Toxicity: No cytotoxicity observed in uninfected mammalian cells at therapeutic doses .

N-(5-Azidopentyl)-3,5-Dinitrobenzamide (Compound 3)

- Synthesis : Synthesized via SN2 substitution and Staudinger reaction, yielding 97% .

- Activity : Moderate antitubercular activity (MIC = 8 µg/mL), lower than DNB1/DNB2, likely due to the aliphatic azide group reducing target affinity .

Anticancer Dinitrobenzamides

N-(4-Aminocyclooctyl)-3,5-Dinitrobenzamide

- Source: Semisynthetic derivative from Pseudonocardia endophytica .

- Activity : Potent anticancer activity against HeLa cells (IC₅₀ = 10 nM) due to the cyclooctylamine group enabling DNA intercalation or kinase inhibition .

- Comparison : The rigid alicyclic amine substituent enhances selectivity for cancer cells compared to aromatic N-substituents in antitubercular DNBs .

Antiparasitic Dinitrobenzamides

3,5-Dinitrobenzamide Aliphatic Derivatives

- Activity : Effective against Eimeria tenella (poultry parasite) by inhibiting schizont stages .

- SAR : Aliphatic N-substituents (e.g., ethyl, pentyl) improve bioavailability but reduce potency compared to aromatic substituents .

Key Structural and Functional Insights

N-Substituent Flexibility : Ethoxy or benzyloxy linkers (e.g., DNB1/DNB2) improve antitubercular activity by balancing solubility and target binding .

Electron-Withdrawing Groups : Nitro groups at positions 3 and 5 are essential for redox interactions with microbial enzymes or cellular DNA .

Toxicity Profile : Aromatic substituents (e.g., 4-methoxybenzyl) generally show lower cytotoxicity than aliphatic chains, as seen in DNB1/DNB2 vs. azidopentyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.